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The development of Nerispirdine (HP184), a potential treatment for multiple sclerosis (MS) and

spinal cord injury (SCI), was discontinued by sanofi-aventis after Phase II clinical trials failed to

produce data sufficient to support advancement to Phase III studies.[1] This review critically

examines the available clinical trial data for Nerispirdine and compares it with established and

investigational therapies for its targeted indications, providing a retrospective analysis of its

therapeutic potential.

Nerispirdine in Multiple Sclerosis: Falling Short of
Expectations
Nerispirdine's development in multiple sclerosis focused on two key areas: improving visual

deficits and enhancing walking ability.

Visual Function in Multiple Sclerosis (NCT00772525)
A Phase IIa, double-blind, placebo-controlled, randomized crossover study investigated the

effect of single oral doses of 50 mg and 400 mg of Nerispirdine on visual function in 31 patients

with MS. The primary endpoint was the change in Visual Evoked Potential (VEP) P100 latency,

a measure of the time it takes for a visual stimulus to travel from the eye to the brain's visual

cortex.

Experimental Protocol: NCT00772525

Study Design: Multicenter, double-blind, placebo-controlled, randomized, 3-period crossover.
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Participants: 31 adults with clinically definite MS.

Intervention: Single oral doses of Nerispirdine (50 mg and 400 mg) and placebo, with a one-

week washout period between each treatment.

Primary Outcome: Change from pre-dose to post-dose in VEP P100 latency.

Secondary Outcomes: VEP P100 amplitude, Pelli-Robson contrast sensitivity, and ETDRS

visual acuity.

The results, summarized in the table below, showed no statistically significant improvement in

VEP P100 latency with either dose of Nerispirdine compared to placebo.

Treatment Group
Mean Change in
VEP P100 Latency
(ms)

95% Confidence
Interval

p-value vs. Placebo

Placebo 0.6 - -

Nerispirdine 50 mg 0.7 (-3.40, 3.54) 0.9681

Nerispirdine 400 mg 0.3 (-3.71, 3.18) 0.8782

Table 1: Primary Efficacy Results of the NCT00772525 Study. A negative change would

indicate an improvement. Data sourced from a sanofi-aventis study results summary.

While a numerical increase in VEP P100 amplitude (suggesting a potential improvement in the

strength of the visual signal) was observed, this finding was not consistent across both eyes

and other visual function parameters did not show consistent changes.

In terms of safety, Nerispirdine was generally well-tolerated. The most frequently reported

treatment-emergent adverse events at the 400 mg dose were dizziness, fatigue, nausea,

myalgia, and headache. One patient withdrew after receiving the 400 mg dose due to myalgia,

gait disturbance, and fatigue.

Walking Ability in Multiple Sclerosis (NCT00811902)
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A separate Phase II study was designed to evaluate the efficacy, safety, and tolerability of

Nerispirdine in improving walking ability in patients with MS. However, detailed quantitative

results from this trial have not been made publicly available, a likely consequence of the drug's

discontinued development.

A Comparative Look: Dalfampridine in Multiple
Sclerosis
In contrast to Nerispirdine's stalled progress, dalfampridine (marketed as Ampyra® in the U.S.)

has been successfully developed and approved for the improvement of walking in patients with

MS. A review of its clinical trial data provides a benchmark against which Nerispirdine's

potential can be assessed.

Two pivotal Phase III, randomized, double-blind, placebo-controlled trials demonstrated the

efficacy of dalfampridine. The primary outcome in these studies was the responder rate,

defined as the proportion of patients who showed a consistent improvement in walking speed

as measured by the Timed 25-Foot Walk (T25FW).

Experimental Protocol: Dalfampridine Phase III Trials (Pooled Data)

Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials.

Participants: Patients with various forms of MS.

Intervention: Dalfampridine extended-release 10 mg twice daily or placebo.

Primary Outcome: Timed-walk responder rate.

Secondary Outcomes: Changes in walking speed and the 12-item Multiple Sclerosis Walking

Scale (MSWS-12).

The pooled analysis of these trials revealed a significantly higher proportion of timed-walk

responders in the dalfampridine group compared to placebo.
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Treatment Group Timed-Walk Responder Rate

Placebo 8.9%

Dalfampridine 37.6%

Table 2: Pooled Responder Rates from Two Phase III Dalfampridine Trials.

Furthermore, dalfampridine responders experienced a substantial improvement in walking

speed, averaging around 25%.

Nerispirdine in Spinal Cord Injury: An Unfulfilled
Promise
Nerispirdine was also under investigation for the treatment of spinal cord injury. However,

specific clinical trial data for this indication is not publicly available. To provide a comparative

context, we can examine an investigational drug for SCI with a different mechanism of action:

riluzole.

Riluzole, a sodium-glutamate antagonist, has been studied for its neuroprotective effects in

acute spinal cord injury. A multi-center, randomized, placebo-controlled, double-blinded Phase

III trial (RISCIS, NCT01597518) evaluated its efficacy and safety.

Experimental Protocol: RISCIS Trial (NCT01597518)

Study Design: International, multi-center, prospective, randomized, double-blinded, placebo-

controlled, adaptive Phase III trial.

Participants: Patients with acute cervical traumatic spinal cord injury (AIS A-C).

Intervention: Riluzole (100 mg twice daily for 24 hours, followed by 50 mg twice daily for 13

days) or placebo, initiated within 12 hours of injury.

Primary Outcome: Change in Upper Extremity Motor (UEM) scores at 180 days.

While the trial was halted early due to the COVID-19 pandemic and did not meet its primary

endpoint in the overall population, pre-planned sensitivity analyses suggested potential benefits
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in certain patient subgroups.

Patient Subgroup (AIS Grade)
Mean Gain in UEM Scores (Riluzole vs.
Placebo)

C 8.0 (statistically significant)

A 0.38 (not statistically significant)

Table 3: Select Efficacy Results from the RISCIS Trial.

Understanding the Mechanisms: A Tale of Two
Pathways
The differing clinical outcomes of Nerispirdine and the comparator drugs can be partially

understood by examining their distinct mechanisms of action.

Nerispirdine's Multi-Target Approach
Nerispirdine was designed as a potassium (K+) and sodium (Na+) channel blocker, and also as

an acetylcholine release enhancer. In the context of demyelinated neurons in MS, blocking

potassium channels is intended to restore the propagation of action potentials. The sodium

channel blockade may have contributed to its lack of proconvulsant activity, a known side effect

of some other potassium channel blockers.
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Caption: Simplified signaling pathway of Nerispirdine.

Dalfampridine: A Focused Potassium Channel Blockade
Dalfampridine's mechanism is more targeted, primarily focusing on the blockade of voltage-

gated potassium channels on demyelinated axons.[2][3][4] This action is believed to restore the

conduction of nerve impulses.
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Dalfampridine Phase III Clinical Trial Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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